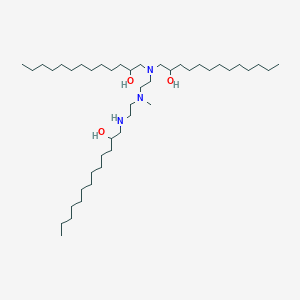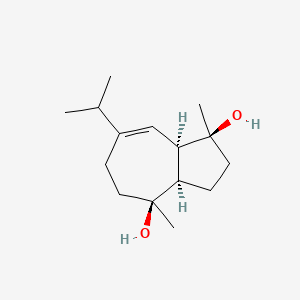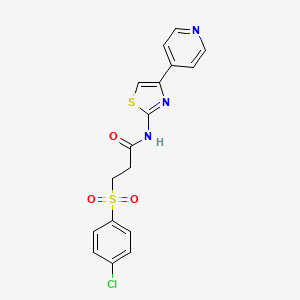![molecular formula C73H144N4O8 B11935329 Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 是一种复杂的 有机化合物,在化学、生物学、医药和工业等领域具有潜在的应用价值。该化合物以其长链脂肪链和多个官能团为特征,这些特征赋予其独特的化学性质和反应活性。
准备方法
合成路线和反应条件
三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 的合成通常涉及多步有机反应。该过程从中间体化合物的制备开始,然后将这些中间体在不同的反应条件下进行反应,最终形成目标产物。常见的合成路线包括:
酯化反应: 第一步是将三癸酸与适当的醇进行酯化反应,生成三癸基酯。
酰胺化反应: 然后将三癸基酯与胺反应,生成酰胺中间体。
官能团修饰: 酰胺中间体经过进一步修饰,例如烷基化和酰化,以引入所需的官能团。
工业生产方法
该化合物的工业生产可能涉及使用连续流反应器和优化反应条件的大规模合成,以确保高产率和高纯度。在工业环境中,催化剂和先进的纯化技术,如色谱法和结晶法,非常普遍。
化学反应分析
反应类型
三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 可以发生多种化学反应,包括:
氧化反应: 该化合物可以被氧化,生成相应的氧化物和过氧化物。
还原反应: 还原反应可以将该化合物转化为相应的醇和胺。
取代反应: 该化合物可以参与亲核取代和亲电取代反应,导致形成新的衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)以及各种亲核试剂和亲电试剂。反应条件,如温度、压力和溶剂选择,在确定反应结果中起着至关重要的作用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能会生成三癸基氧化物,而还原可能会生成三癸基醇。
科学研究应用
化学
在化学领域,三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 被用作合成更复杂分子的构建块。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而受到研究。它与生物膜和蛋白质相互作用的能力使其成为药物开发和递送系统的候选者。
医药
在医药领域,三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 被研究其治疗特性。它可能具有作为抗炎剂、抗菌剂或抗癌剂的潜力。
工业
在工业应用中,该化合物用作表面活性剂、乳化剂和润滑剂。其长链脂肪链和官能团为各种工业过程提供了理想的性能。
作用机制
三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 的作用机制涉及其与酶、受体和细胞膜等分子靶标的相互作用。该化合物的官能团使其能够与靶标形成氢键、疏水相互作用和静电相互作用。这些相互作用可以调节酶的活性,改变膜渗透性,并影响信号转导通路。
相似化合物的比较
类似化合物
与三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 相似的化合物包括其他长链脂肪族酯和酰胺,如:
- 十二烷基 3-[2-[3-[2-[双(3-氧代-3-十二氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-十二氧丙基)氨基]丙酸酯
- 十四烷基 3-[2-[3-[2-[双(3-氧代-3-十四氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-十四氧丙基)氨基]丙酸酯
独特性
三癸基 3-[2-[3-[2-[双(3-氧代-3-三癸氧丙基)氨基]乙基-甲基氨基]丙基-甲基氨基]乙基-(3-氧代-3-三癸氧丙基)氨基]丙酸酯 的独特性在于其特定的链长和官能团排列,赋予其独特的化学和物理性质。这些性质使其适合于各种领域的专业应用。
属性
分子式 |
C73H144N4O8 |
|---|---|
分子量 |
1205.9 g/mol |
IUPAC 名称 |
tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate |
InChI |
InChI=1S/C73H144N4O8/c1-7-11-15-19-23-27-31-35-39-43-47-66-82-70(78)52-58-76(59-53-71(79)83-67-48-44-40-36-32-28-24-20-16-12-8-2)64-62-74(5)56-51-57-75(6)63-65-77(60-54-72(80)84-68-49-45-41-37-33-29-25-21-17-13-9-3)61-55-73(81)85-69-50-46-42-38-34-30-26-22-18-14-10-4/h7-69H2,1-6H3 |
InChI 键 |
CTCOTLOQSIHGDF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCCN(C)CCN(CCC(=O)OCCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)

![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)

![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)


![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)
![benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B11935283.png)

![(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
![[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B11935302.png)
![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)
![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)
